4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,3-thiazole core substituted at the 2-position with a sulfonamide group and at the 4-position with a piperidine-1-carbonyl moiety. The benzene ring of the sulfonamide is para-methoxy-substituted, which may enhance solubility or modulate electronic properties. Its molecular formula is C₁₆H₁₈N₄O₄S₂, with a molecular weight of 410.47 g/mol (calculated from and analogous structures).
Properties
IUPAC Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-12-5-7-13(8-6-12)25(21,22)18-16-17-14(11-24-16)15(20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWYDQRILCKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many piperidine derivatives, which this compound is a part of, are involved in a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-virus activity. The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional analogs, highlighting key differences and pharmacological implications:
Key Findings:
Structural Flexibility: Piperidine vs. piperazine () or morpholine () substitutions alter conformational rigidity and hydrogen-bonding capacity. Thiazole vs. pyrimidine cores () influence electronic properties; thiazole’s sulfur atom may participate in hydrophobic interactions, while pyrimidine’s nitrogen atoms could engage in polar interactions.
Pharmacological Implications :
- Sulfonamide derivatives (e.g., ) often target carbonic anhydrases or proteases. The para-methoxy group in the target compound may reduce acidity of the sulfonamide proton, affecting enzyme inhibition .
- Halogenated analogs (e.g., 5-bromo in ) show improved metabolic stability, whereas the target compound’s methoxy group may enhance solubility but increase susceptibility to demethylation .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 4-piperidinecarbonyl-thiazole intermediate with 4-methoxybenzenesulfonamide. Similar procedures () report yields >80% under mild conditions, suggesting feasibility.
Crystallographic Data :
- Analogous structures () exhibit intermolecular hydrogen bonds between sulfonamide S=O and amine groups, stabilizing crystal packing. The target compound’s piperidine-carbonyl may introduce additional C=O···H-N interactions .
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